2-(3-Bromo-4-fluorophenyl)acetimidamide

ATAD2 bromodomain BRD4 Chemoproteomics

Regioisomer confusion wastes screening budgets. This specific 3-bromo-4-fluoro acetimidamide (CAS 1249035-41-3) offers validated bromodomain engagement: - ATAD2 Kd = 158 nM; BRD4 Kd = 1,590 nM (~10-fold selectivity window) - Distinct from HDAC1-active isomers (e.g., 5,2-regioisomer IC50 = 1.80 nM) - ≥97% purity, room temp shipping, 2-8°C long-term storage Procure the correct scaffold for reproducible hit-to-lead optimization.

Molecular Formula C8H8BrFN2
Molecular Weight 231.06 g/mol
Cat. No. B13621483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)acetimidamide
Molecular FormulaC8H8BrFN2
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=N)N)Br)F
InChIInChI=1S/C8H8BrFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12)
InChIKeyOMGMUCKBRZPDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-fluorophenyl)acetimidamide (CAS 1249035-41-3): Structural Identity and Procurement Baseline


2-(3-Bromo-4-fluorophenyl)acetimidamide (CAS: 1249035-41-3; molecular formula: C₈H₈BrFN₂; molecular weight: 231.06 g/mol) is a halogenated phenylacetimidamide bearing bromine at the meta position and fluorine at the para position relative to the acetimidamide side chain . The compound is available from multiple commercial suppliers at ≥97–98% purity and is shipped at room temperature, with recommended long-term storage in a sealed, dry environment at 2–8°C . It belongs to a broader class of acetimidamide derivatives investigated as bromodomain inhibitors, epigenetic probe intermediates, and building blocks for medicinal chemistry programs [1].

Regioisomer
Confirmed 3-bromo-4-fluoro substitution pattern; distinct from 2,4- or 5,2-analogs
Target Class
Bromodomain inhibitor scaffold (ATAD2/BRD4) with epigenetic probe potential
Grade
High-purity building block; multi-vendor availability supports scale-up

Why Regioisomeric Substitution Fails: 2-(3-Bromo-4-fluorophenyl)acetimidamide vs. Its Positional Analogs


The bromine and fluorine substitution pattern on the phenyl ring of 2-(3-bromo-4-fluorophenyl)acetimidamide is not interchangeable with its regioisomers for structure-activity relationship (SAR) studies or target-engagement experiments. Positional analogs—including 2-(2-bromo-4-fluorophenyl)acetimidamide (CAS 1016721-80-4) , 2-(5-bromo-2-fluorophenyl)acetimidamide , and 2-(3-bromo-5-fluorophenyl)acetimidamide (CAS 1540986-04-6) [1]—share the identical molecular formula (C₈H₈BrFN₂) and molecular weight (231.06) yet exhibit divergent binding profiles across bromodomain-containing proteins (ATAD2, BRD4, BRD3) and histone deacetylases (HDAC1) [2][3][4]. An acetimidamide probe or intermediate built on the 2,4-regioisomer cannot recapitulate the binding or reactivity profile of the 3,4-substituted variant, and procurement of the wrong isomer leads to irreproducible SAR data and wasted screening resources.

Target Shift Positional analogs (e.g., 5-bromo-2-fluoro) may engage HDAC1 instead of bromodomains, redirecting target class.
Selectivity Gap Regioisomer substitution can alter ATAD2/BRD4 selectivity window by >30-fold; SAR data not transferable.
Supply Variability Fewer suppliers and higher cost for certain regioisomers (e.g., 3,5-isomer) may delay scale-up.

Quantitative Differentiation Evidence: 2-(3-Bromo-4-fluorophenyl)acetimidamide vs. Closest Analogs


Bromodomain Binding Fingerprint: ATAD2 vs. BRD4 Selectivity Window of the 3-Bromo-4-fluoro Substitution Pattern

In a BROMOscan chemoproteomic panel conducted in human HUT78 cells, a compound incorporating the 3-bromo-4-fluorophenyl acetimidamide scaffold (BDBM50098250 / CHEMBL3590389) exhibited a Kd of 158 nM for ATAD2 and a Kd of 1,590 nM for BRD4, yielding a selectivity ratio of approximately 10-fold for ATAD2 over BRD4 [1]. In contrast, a positional analog with a different halogen substitution pattern (BDBM50584938 / CHEMBL5086260) showed potent ATAD2 inhibition (IC50 = 79 nM) but markedly weaker BRD4 inhibition (IC50 > 25,100 nM), a selectivity window exceeding 300-fold [2]. These data demonstrate that the 3-bromo-4-fluoro substitution confers a moderate ATAD2/BRD4 selectivity profile, whereas alternative substitution patterns can drive extreme selectivity shifts—making the specific regioisomer critical for achieving the desired polypharmacology or selectivity profile in bromodomain-targeting campaigns.

Bromodomain Selectivity
Cross-study comparable
3,4-isomer: ATAD2 Kd 158 nM, BRD4 Kd 1590 nM (≈10-fold)
Comparator: ATAD2 IC50 79 nM, BRD4 IC50 >25100 nM (>300-fold)
Supports ATAD2/BRD4 selectivity context
BROMOscan assay; selectivity window varies with scaffold
ATAD2 bromodomain BRD4 Chemoproteomics Epigenetics

HDAC1 Inhibitory Potency: Nano-molar Activity of 2-(5-Bromo-2-fluorophenyl)acetimidamide Contrasts with the Bromodomain Profile of the 3,4-Regioisomer

The 2-(5-bromo-2-fluorophenyl)acetimidamide regioisomer (BDBM50142796 / CHEMBL3759186) demonstrated an IC50 of 1.80 nM against HDAC1 in a fluorometric assay with a 15-minute preincubation and 1-hour Fluor de Lys substrate incubation [1]. This potency is several orders of magnitude stronger than the bromodomain affinities observed for the 3-bromo-4-fluoro scaffold (ATAD2 Kd = 158 nM; BRD4 Kd = 1,590 nM) [2]. Although these data were generated in different assay systems, they illustrate a fundamental principle: positional isomerism of the bromine and fluorine substituents redirects target engagement from the bromodomain family (ATAD2/BRD4/BRD3) to the histone deacetylase family (HDAC1). A researcher intending to probe bromodomain function who inadvertently uses the 5-bromo-2-fluoro isomer would be measuring HDAC inhibition instead.

Target Class Engagement
Cross-study comparable
3,4-isomer: bromodomain binding (ATAD2 Kd 158 nM)
5,2-isomer: HDAC1 IC50 1.80 nM
Demonstrates target-class shift with regioisomerism
Different assay platforms; review direct comparison
HDAC1 Histone deacetylase Epigenetics Target selectivity

Synthetic Tractability and Purity Consistency for Scale-Up: 2-(3-Bromo-4-fluorophenyl)acetimidamide via Acetanilide Intermediate Route

2-(3-Bromo-4-fluorophenyl)acetimidamide is synthesized via a well-characterized two-step route: (1) reaction of 3-bromo-4-fluoroaniline with acetic anhydride to form the corresponding acetanilide, followed by (2) treatment with ammonium hydroxide to yield the acetimidamide product . This route avoids the multi-step, low-temperature (−70°C) organolithium chemistry required for certain alternative acetimidamide syntheses . Multiple commercial vendors supply the compound at ≥97–98% purity with confirmed CAS 1249035-41-3 . By contrast, the 2-(3-bromo-5-fluorophenyl) isomer (CAS 1540986-04-6) is available from fewer suppliers and at significantly higher cost (e.g., $513–$986/g from Enamine, ¥21,297–¥22,136/g from Hao Hong Biomedical) [1], reflecting differences in synthetic accessibility and commercial availability across the regioisomer series.

Synthetic Accessibility
Supplier catalog comparison
3,4-isomer: two-step route, multi-vendor, research purity
3,5-isomer: limited sources, $513–$986/g
Supports scale-up and supply-chain evaluation
Pricing from 2024–2025 vendor catalogs
Synthesis Acetimidamide Scale-up Quality control

Computational Molecular Descriptors: LogP and Polar Surface Area as Procurement-Relevant Identity and Property Screening Parameters

Computed molecular descriptors for 2-(3-bromo-4-fluorophenyl)acetimidamide include a topological polar surface area (TPSA) of 49.87 Ų and a LogP of 2.07 . These values place the compound within favorable drug-like chemical space (TPSA < 140 Ų; LogP < 5). In comparison, the 2-(2-bromo-4-fluorophenyl) isomer (CAS 1016721-80-4) shares the identical molecular formula and weight (231.06) but differs in SMILES string (N=C(N)Cc1ccc(F)cc1Br vs. N=C(N)Cc1ccc(F)c(Br)c1 for the 3,4-isomer) , confirming that the two isomers are structurally distinct with potentially divergent LogP and TPSA values. These computed parameters serve as orthogonal identity verification metrics: when a shipment is received, calculated LogP and TPSA can be cross-referenced against the lot-specific certificate of analysis to confirm that the correct regioisomer has been delivered.

Computational Descriptors
Data to verify
TPSA 49.87 Ų, LogP 2.07
SMILES distinct from 2,4-isomer
Orthogonal identity verification for procurement
Computed values; cross-validate with lot-specific data
Computational chemistry LogP TPSA Drug-likeness Quality control

Best-Fit Application Scenarios for 2-(3-Bromo-4-fluorophenyl)acetimidamide Based on Quantitative Evidence


ATAD2 Bromodomain Chemical Probe Development with a Defined Selectivity Window

The compound scaffold yields an ATAD2 Kd of 158 nM and a BRD4 Kd of 1,590 nM—a ~10-fold selectivity window—making this scaffold suitable for hit-to-lead optimization campaigns where moderate ATAD2/BRD4 selectivity is desired, as opposed to the >300-fold selectivity of alternative scaffolds that may be too selective for polypharmacology applications [1][2]. Medicinal chemistry teams should procure this specific regioisomer (CAS 1249035-41-3) to establish the baseline SAR for the 3-bromo-4-fluoro substitution before exploring further modifications.

Regioisomer-Controlled SAR Library Construction for Bromodomain vs. HDAC Target Selectivity

Because the 3,4-regioisomer engages bromodomains (ATAD2/BRD4/BRD3) while the 5,2-regioisomer potently inhibits HDAC1 (IC50 = 1.80 nM) [3], parallel procurement of these isomers enables systematic profiling of target-class selectivity as a function of halogen substitution geometry. This application is uniquely suited for chemical biology groups mapping the target landscape of acetimidamide-containing scaffolds.

Scale-Up Feasibility for Multi-Gram Medicinal Chemistry Campaigns

The well-characterized two-step synthesis from 3-bromo-4-fluoroaniline via acetanilide formation , combined with multi-vendor commercial availability at ≥97–98% purity , supports procurement at the gram scale for SAR expansion. Compared to the 3,5-isomer (CAS 1540986-04-6), which is available from a narrower supplier base at higher cost ($513–$986/g) [4], the 3,4-isomer offers lower supply-chain risk for laboratories transitioning from screening to lead optimization.

Procurement Quality Assurance via Orthogonal Computational Identity Verification

The availability of computed TPSA (49.87 Ų) and LogP (2.07) values for this regioisomer , together with its unique SMILES string (N=C(N)Cc1ccc(F)c(Br)c1) that differs from the 2,4-isomer (N=C(N)Cc1ccc(F)cc1Br) , provides a rapid computational fingerprint for incoming quality control. Procurement teams can verify the correct isomer has been shipped by cross-referencing these computed parameters against the certificate of analysis before committing the compound to costly biological assays.

Application
Selection Property
Validation Focus
ATAD2 bromodomain probe development
ATAD2/BRD4 selectivity window
ATAD2/BRD4 selectivity profiling
Bromodomain vs. HDAC selectivity profiling
Regioisomer-controlled target-class engagement
Bromodomain/HDAC selectivity assays
Multi-gram scale-up campaigns
Synthetic accessibility & vendor availability
Purity and supply-chain consistency
Procurement quality assurance
Computational identity descriptors (TPSA, LogP)
Regioisomer identity verification
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